molecular formula C14H29ClSn B14542792 Tributyl(2-chloroethenyl)stannane CAS No. 62147-74-4

Tributyl(2-chloroethenyl)stannane

Cat. No.: B14542792
CAS No.: 62147-74-4
M. Wt: 351.54 g/mol
InChI Key: IVSRVKFNACMFPK-UHFFFAOYSA-N
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Description

Tributyl(2-chloroethenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-chloroethenyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes.

Properties

CAS No.

62147-74-4

Molecular Formula

C14H29ClSn

Molecular Weight

351.54 g/mol

IUPAC Name

tributyl(2-chloroethenyl)stannane

InChI

InChI=1S/3C4H9.C2H2Cl.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1-2H;

InChI Key

IVSRVKFNACMFPK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCl

Origin of Product

United States

Preparation Methods

The synthesis of tributyl(2-chloroethenyl)stannane typically involves the reaction of tributyltin hydride with a suitable chlorinated ethylene derivative. One common method is the reaction of tributyltin hydride with 2-chloroethene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product .

Industrial production methods often involve the reduction of tributyltin chloride with lithium aluminium hydride, followed by the addition of the chlorinated ethylene derivative .

Chemical Reactions Analysis

Tributyl(2-chloroethenyl)stannane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include lithium aluminium hydride, azobisisobutyronitrile, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tributyl(2-chloroethenyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(2-chloroethenyl)stannane involves the formation of radical intermediates. When exposed to radical initiators, the compound generates tin-centered radicals that can participate in various chemical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Tributyl(2-chloroethenyl)stannane can be compared with other organotin compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the 2-chloroethenyl group, which allows for unique radical and substitution reactions.

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